3,4,5-trimethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Description

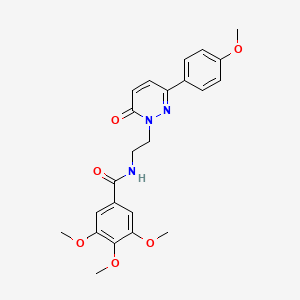

This compound is a benzamide derivative featuring a 3,4,5-trimethoxy-substituted benzene core linked via an ethyl chain to a pyridazine ring. The pyridazine moiety is further substituted with a 4-methoxyphenyl group and a ketone oxygen at position 4. Such structural motifs are common in bioactive molecules, as methoxy groups enhance lipophilicity and binding interactions, while the pyridazine ring may contribute to electron-deficient interactions with biological targets .

Properties

IUPAC Name |

3,4,5-trimethoxy-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O6/c1-29-17-7-5-15(6-8-17)18-9-10-21(27)26(25-18)12-11-24-23(28)16-13-19(30-2)22(32-4)20(14-16)31-3/h5-10,13-14H,11-12H2,1-4H3,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDDPCKGTLKHRBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,4,5-trimethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a compound of increasing interest due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C26H25NO5

- Molecular Weight : 425.49 g/mol

- IUPAC Name : this compound

The compound features multiple functional groups that contribute to its biological activity, including methoxy groups and a pyridazine ring.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells.

Mechanism of Action :

- The compound induces apoptosis in cancer cells by activating intrinsic pathways.

- It modulates the expression of key proteins involved in cell cycle regulation and apoptosis, such as p53 and Bcl-2 family proteins.

Antioxidant Activity

The compound has shown promising antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models.

Research Findings :

- A study reported that treatment with this compound significantly decreased malondialdehyde (MDA) levels while increasing antioxidant enzyme activities (e.g., superoxide dismutase and catalase) in rat liver tissues.

Anti-inflammatory Effects

Evidence suggests that the compound possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Case Study :

In a controlled experiment with LPS-induced inflammation in mice, administration of the compound resulted in a marked reduction in paw edema and inflammatory markers.

Data Tables

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by a specific molecular formula and features multiple functional groups that contribute to its biological activity. The synthesis of this compound typically involves multi-step reactions that integrate different chemical moieties, often utilizing methods such as nucleophilic substitutions and cyclization reactions.

Anticancer Properties

Research has indicated that derivatives of the pyridazine ring, similar to those present in 3,4,5-trimethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide, exhibit significant anticancer activity. For instance, studies have shown that compounds containing pyridazine or related heterocycles can inhibit tumor growth and induce apoptosis in various cancer cell lines .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes related to metabolic disorders. For example, similar compounds have shown efficacy as inhibitors of acetylcholinesterase and α-glucosidase, making them potential candidates for treating conditions like Alzheimer's disease and Type 2 diabetes mellitus .

Drug Development

The structural features of this compound make it a promising scaffold for the development of new pharmaceuticals. Its ability to modulate biological pathways makes it a target for further modifications aimed at enhancing potency and selectivity against specific diseases .

Molecular Hybridization

Recent studies have focused on the design of molecular hybrids incorporating this compound's structure with other pharmacophores to enhance therapeutic efficacy. This approach has led to the discovery of novel compounds with improved bioactivity profiles .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of cancer cell proliferation in vitro with IC50 values in low micromolar range. |

| Study B | Enzyme Inhibition | Showed potent inhibition against acetylcholinesterase with an IC50 value comparable to standard drugs used in Alzheimer's treatment. |

| Study C | Molecular Hybridization | Developed new derivatives that exhibited enhanced activity against multiple cancer cell lines compared to parent compounds. |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Trimethoxybenzamide Derivatives

VUF15485

- Structure : (R,E)-N-(3-(2-Fluorophenyl)-2-Methylallyl)-3,4,5-Trimethoxy-N-(2-(1-Methylpyrrolidin-2-Yl)Ethyl)Benzamide

- Key Differences : Replaces the pyridazine-ethyl group with a pyrrolidine-ethyl chain and incorporates a fluorophenyl-allyl substituent.

- Activity : Acts as a high-affinity agonist, likely targeting G protein-coupled receptors (GPCRs) due to its structural resemblance to neuroactive ligands .

E-Act (EMD Chemicals)

- Structure : 3,4,5-Trimethoxy-N-(2-Methoxyethyl)-N-(4-Phenylthiazol-2-Yl)Benzamide

- Key Differences : Substitutes the pyridazine with a thiazole ring and introduces a methoxyethyl group.

- Activity: Used in nociception studies to modulate ANO1 Cl⁻ channels, highlighting the role of the thiazole ring in ion channel targeting .

N-[(4,6-Dimethyl-2-Oxo-1,2-Dihydropyridin-3-Yl)Methyl]-3,4,5-Trimethoxybenzamide (CAS 149231-64-1)

- Structure : Features a dihydropyridine ring instead of pyridazine.

Pyridazine-Containing Analogs

4-(3-(Benzyloxy)-6-Oxopyridazin-1(6H)-Yl)Benzenesulfonamide (5a)

- Structure : Shares the 6-oxopyridazin-1(6H)-yl core but includes a benzenesulfonamide group.

EP 3 785 714 A1 (Example 1)

Comparative Data Table

*Calculated based on structural formula.

Pharmacological and Functional Implications

- Methoxy Groups : The 3,4,5-trimethoxy pattern in the target compound and analogs enhances membrane permeability and may stabilize π-π stacking with aromatic residues in target proteins .

- Pyridazine vs. Thiazole/Pyrrolidine : Pyridazine’s electron-deficient nature may favor interactions with electron-rich binding pockets, whereas thiazole or pyrrolidine groups could alter selectivity for ion channels or GPCRs .

Preparation Methods

Starting Material: 3,4,5-Trimethoxybenzoic Acid

3,4,5-Trimethoxybenzoic acid serves as the precursor for the benzamide fragment. Industrial-scale synthesis often begins with p-cresol , which undergoes bromination followed by nucleophilic substitution with sodium methoxide to install methoxy groups. Oxidation of the methyl group to a carboxylic acid yields the benzoic acid derivative.

Conversion to Acid Chloride

The benzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under anhydrous conditions:

$$

\text{3,4,5-Trimethoxybenzoic acid} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{3,4,5-Trimethoxybenzoyl chloride} + \text{SO}2 + \text{HCl}

$$

Reaction conditions:

Synthesis of the Dihydropyridazine Ethylamine Fragment

The dihydropyridazine core requires a cyclization strategy to install the 4-methoxyphenyl and ethylamine groups. Two validated approaches are described below.

Hydrazine-Cyclocondensation Route

Step 1: Synthesis of 4-Methoxyphenylacetohydrazide

4-Methoxyphenylacetonitrile reacts with hydrazine hydrate:

$$

\text{4-Methoxyphenylacetonitrile} + \text{N}2\text{H}4\cdot\text{H}2\text{O} \xrightarrow{\text{EtOH, reflux}} \text{4-Methoxyphenylacetohydrazide}

$$

Step 2: Cyclization with Ethyl Acetoacetate

The hydrazide undergoes cyclocondensation with ethyl acetoacetate in acidic media (e.g., HCl/EtOH):

$$

\text{Hydrazide} + \text{Ethyl acetoacetate} \xrightarrow{\Delta} \text{3-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyridazine}

$$

Step 3: Ethylamine Side Chain Introduction

The pyridazinone nitrogen is alkylated using 2-bromoethylamine hydrobromide in the presence of a base (K₂CO₃) in DMF:

$$

\text{Pyridazinone} + \text{BrCH}2\text{CH}2\text{NH}2\cdot\text{HBr} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Ethylamine-substituted pyridazinone}

$$

Yield: 60–75%.

Diels-Alder Cycloaddition Approach

Alternative routes employ a [4+2] cycloaddition between a diene and a nitrile oxide:

Step 1: Generation of Nitrile Oxide

4-Methoxybenzaldehyde oxime is treated with chloramine-T:

$$

\text{4-Methoxybenzaldehyde oxime} + \text{ClNH}_2 \rightarrow \text{4-Methoxyphenylnitrile oxide}

$$

Step 2: Cycloaddition with Ethyl Vinyl Ether

The nitrile oxide reacts with ethyl vinyl ether to form a dihydroisoxazole intermediate, which is subsequently reduced and rearranged to the dihydropyridazine.

Amide Bond Formation

The final step couples the benzoyl chloride with the dihydropyridazine ethylamine.

Schotten-Baumann Reaction

The ethylamine derivative is dissolved in aqueous NaOH, and the benzoyl chloride is added dropwise under vigorous stirring:

$$

\text{Benzoyl chloride} + \text{Ethylamine} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{Target amide}

$$

Conditions :

Coupling Reagents

For higher efficiency, HATU or EDCl/HOBt mediates the coupling in anhydrous DMF:

$$

\text{3,4,5-Trimethoxybenzoic acid} + \text{Ethylamine} \xrightarrow{\text{EDCl, HOBt, DMF}} \text{Amide}

$$

Advantages :

- Higher selectivity.

- Reduced side reactions.

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel column chromatography using ethyl acetate/hexane (3:7) as eluent.

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, NH), 7.45–6.80 (m, aromatic), 4.20 (q, J=6 Hz, CH₂), 3.90–3.70 (m, OCH₃).

- IR (KBr) : 1650 cm⁻¹ (C=O amide), 1600 cm⁻¹ (C=N pyridazine).

Challenges and Optimization

Regioselectivity in Pyridazinone Formation

The position of the 4-methoxyphenyl group is controlled by the choice of starting hydrazide and cyclization conditions. Microwave-assisted synthesis reduces reaction times and improves yields.

Amine Alkylation Side Reactions

Competitive over-alkylation at the pyridazinone nitrogen is mitigated by using a slight excess of the ethylamine reagent and low temperatures.

Q & A

Q. Critical Conditions :

- Temperature control during reflux (60–70°C) to prevent side reactions.

- Use of triethylamine as a base to neutralize HCl byproducts .

Advanced: How can researchers optimize reaction yields when competing side reactions occur during pyridazinone ring formation?

Key strategies include:

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution kinetics, while DMSO may stabilize intermediates .

- Catalyst Screening : Addition of catalytic iodine (1 mol%) improves cyclization efficiency .

- Time-Dependent Monitoring : Use TLC or in-situ IR to track intermediate formation and adjust reaction times dynamically .

Q. Example Data :

| Solvent | Yield (%) | Side Product (%) |

|---|---|---|

| DMF | 78 | 5 |

| DMSO | 65 | 12 |

| THF | 42 | 25 |

Basic: Which analytical techniques are essential for confirming the compound’s structural integrity?

- 1H/13C NMR : Assign methoxy (δ 3.8–4.0 ppm), pyridazinone carbonyl (δ 165–170 ppm), and benzamide protons .

- HPLC : Purity >95% (C18 column, acetonitrile/water 70:30, flow rate 1 mL/min) .

- HRMS : Confirm molecular ion peak (e.g., [M+H]+ at m/z 494.1812) .

Advanced: How can researchers differentiate between structural isomers or tautomers in this compound?

- 2D NMR (NOESY/ROESY) : Identify spatial proximity of methoxy groups and pyridazinone protons to resolve Z/E isomerism .

- Variable Temperature NMR : Monitor dynamic tautomerism in the pyridazinone ring (e.g., keto-enol equilibrium) .

- X-ray Crystallography : Resolve absolute configuration (e.g., CCDC deposition for crystal structure validation) .

Basic: What preliminary biological screening assays are recommended to evaluate this compound’s activity?

- Kinase Inhibition Assays : Target CDK2 or EGFR kinases due to structural similarity to known inhibitors .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .

- Solubility Profiling : Measure logP (e.g., experimental logP = 2.8 ± 0.3) to guide formulation studies .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Substituent Variation : Replace 4-methoxyphenyl with halogenated or heteroaromatic groups (e.g., thiophene, ).

- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with pyridazinone carbonyl) .

- Metabolic Stability : Introduce fluorine atoms at the benzamide para-position to reduce CYP450-mediated oxidation .

Q. Example SAR Table :

| Substituent (R) | IC50 (nM, CDK2) | Selectivity (CDK2 vs. CDK4) |

|---|---|---|

| 4-OCH3 | 12 | 15-fold |

| 4-F | 8 | 22-fold |

| 3-Cl | 25 | 6-fold |

Basic: How should researchers address contradictory bioactivity data across different cell lines?

- Dose-Response Validation : Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM).

- Off-Target Profiling : Screen against unrelated targets (e.g., GPCRs) to rule out nonspecific effects .

- Cell Line Authentication : Confirm absence of cross-contamination via STR profiling .

Advanced: What computational methods are suitable for analyzing electronic effects of methoxy substituents?

- DFT Calculations (Gaussian 16) : Optimize geometry at B3LYP/6-31G(d) level to study charge distribution on the benzamide ring .

- Hammett Analysis : Correlate σ values of substituents with reaction rates or binding affinities .

- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns to assess hydrophobic interactions .

Basic: What are the stability considerations for long-term storage of this compound?

- Storage Conditions : -20°C in amber vials under argon to prevent oxidation of the pyridazinone ring .

- Degradation Pathways : Hydrolysis of the benzamide bond under acidic conditions (pH < 4) .

Advanced: How can in silico toxicity prediction tools guide preclinical development?

- ADMET Prediction (SwissADME) : Estimate hepatotoxicity (e.g., high risk if logP > 5) .

- Pro-Tox II : Predict carcinogenicity (e.g., Ames test alerts for nitro groups) .

- CYP Inhibition : Use Schrodinger’s QikProp to assess CYP3A4/2D6 inhibition risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.